3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Overview
Description
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, including drug discovery and material synthesis . The compound has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 . The InChI Code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Scientific Research Applications
Scientific Field
Antimicrobial Activity
Scientific Field
- Determination of minimum inhibitory concentration (MIC) values. Results Summary: Comparable antibacterial activity to amoxicillin and antifungal efficacy against strains like T. harzianum and A. niger .
Antifungal Agents
Scientific Field
- Field trials to assess effectiveness in real-world conditions. Results Summary: In vitro activities against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani at 50 μg/mL were evaluated, showing potential as a commercial fungicide alternative .
Neuropharmacology
Scientific Field
Material Science
Scientific Field
Chemical Biology
Scientific Field
Pain Management
Scientific Field
Anti-inflammatory Agents
Scientific Field
Antioxidant Research
Scientific Field
Cognitive Enhancers
Scientific Field
Cardiovascular Agents
Scientific Field
Agricultural Pest Control
Scientific Field
Anti-Infective Agents
Scientific Field
- Clinical trials to assess safety and effectiveness against infections. Results Summary: Potential to act as a broad-spectrum anti-infective agent with activity against bacteria, viruses, and other pathogens .
High-Energy Materials
Scientific Field
- Evaluation for use in applications requiring high-energy output. Results Summary: Expected to exhibit high-energy release with controlled reactivity suitable for specialized applications .
Molecular Electronics
Scientific Field
Antiviral Research
Scientific Field
Safety And Hazards
properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXHPSDEVSCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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